molecular formula C10H9N3O2 B13080501 4-Methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylic acid

4-Methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13080501
M. Wt: 203.20 g/mol
InChI Key: UPWQMWYEKFQIGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is known for its versatile biological activities and is a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methyl-5-phenyl-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-Methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with various molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it can inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

  • 4-Methyl-4H-1,2,4-triazole-3-thiol
  • 4-Phenyl-1,2,4-triazoline-3,5-dione
  • 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

Comparison: 4-Methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other triazole derivatives, it shows a broader spectrum of antimicrobial and anticancer activities .

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

4-methyl-5-phenyl-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C10H9N3O2/c1-13-8(7-5-3-2-4-6-7)11-12-9(13)10(14)15/h2-6H,1H3,(H,14,15)

InChI Key

UPWQMWYEKFQIGO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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